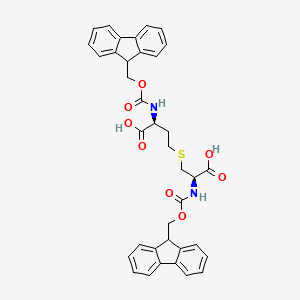

Di-Fmoc-L-cystathionine

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

While twenty proteinogenic amino acids are the fundamental building blocks of proteins in nature, a vast number of non-proteinogenic amino acids (NPAAs) also exist. nih.govcultivatorphytolab.com These NPAAs are not encoded in the genetic code but play crucial roles in various biological processes. cultivatorphytolab.comwikipedia.org In the realm of chemical biology, NPAAs are invaluable tools for developing peptide-based drug candidates. nih.gov Their incorporation into peptide sequences can significantly enhance stability, potency, and bioavailability. nih.gov NPAAs are found in nature as secondary metabolites in organisms like bacteria, fungi, and plants, and they can also be chemically synthesized. wikipedia.orgnih.gov Their applications are diverse, ranging from intermediates in metabolic pathways to components of toxins and antibiotics. nih.govwikipedia.org

Overview of Cystathionine (B15957) as a Thioether Amino Acid and its Analogues in Synthetic Chemistry

Cystathionine is a non-proteinogenic amino acid that serves as an intermediate in the biosynthesis of cysteine from homocysteine via the transsulfuration pathway. nih.govwikipedia.org This conversion is catalyzed by the enzyme cystathionine beta-synthase. mdpi.comproteopedia.org As a thioether amino acid, cystathionine contains a sulfur atom linking two amino acid-like fragments. This unique structure makes it and its analogues valuable building blocks in synthetic chemistry. Researchers have synthesized and studied cystathionine analogs to explore their potential as enzyme inhibitors. nih.gov

Contextualizing Di-Fmoc-L-Cystathionine within Advanced Chemical Synthesis Methodologies

This compound is a derivative of L-cystathionine where both amino groups are protected by Fmoc groups. scbt.com This compound is a specialized building block used in advanced chemical synthesis, particularly in the solid-phase synthesis of complex peptides and other organic molecules. The presence of two Fmoc groups allows for the controlled and sequential introduction of the cystathionine moiety into a growing peptide chain. The use of such di-protected, non-proteinogenic amino acids is indicative of the sophisticated strategies employed in modern peptide chemistry to create novel molecules with specific structural and functional properties. The Fmoc solid-phase peptide synthesis (SPPS) is the preferred method for peptide synthesis due to the availability of high-quality Fmoc building blocks and the mild reaction conditions. nih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C₃₇H₃₄N₂O₈S |

| Molecular Weight | 666.74 g/mol |

| Appearance | White Powder |

| Protection | Fmoc protected cysteine derivative |

Structure

2D Structure

Properties

Molecular Formula |

C37H34N2O8S |

|---|---|

Molecular Weight |

666.7 g/mol |

IUPAC Name |

(2S)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33-/m0/s1 |

InChI Key |

HTUWSGAPOVGKGH-LQJZCPKCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Di Fmoc L Cystathionine and Its Analogues

Phase-Transfer Catalysis in Thioether Bond Formation for Cystathionine (B15957) Synthesis

Phase-transfer catalysis (PTC) offers a powerful and efficient method for the synthesis of thioethers under mild, biphasic conditions. This technique is particularly advantageous as it can enhance reaction rates and yields by facilitating the transfer of a reactive species from an aqueous phase to an organic phase where the reaction occurs.

In the context of cystathionine synthesis, a typical PTC approach would involve the reaction of a protected L-cysteine derivative as the nucleophile with a suitably protected and activated L-homoserine derivative as the electrophile. The reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and aqueous sodium hydroxide, in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. The catalyst facilitates the deprotonation of the cysteine thiol in the aqueous phase and transports the resulting thiolate anion into the organic phase to react with the homoserine derivative. This method can proceed with high efficiency and stereoretention.

Table 1: Key Parameters in Phase-Transfer Catalysis for Thioether Synthesis

| Parameter | Description | Typical Conditions |

| Organic Solvent | Dissolves the protected amino acid substrates. | Dichloromethane, Toluene |

| Aqueous Phase | Contains the base for deprotonation. | Aqueous NaOH, K₂CO₃ |

| Catalyst | Facilitates ion transfer between phases. | Tetrabutylammonium salts (e.g., TBAB, TBAC) |

| Temperature | Influences reaction rate and selectivity. | 0 °C to room temperature |

| Reaction Time | Duration required for completion. | Typically a few hours |

Utilization of Beta-Haloalanine Derivatives in Conjugate Addition Reactions

The conjugate addition of a protected L-cysteine to a β-haloalanine derivative represents a robust strategy for forming the thioether bond of cystathionine. This method relies on the Michael-type addition of a soft nucleophile (thiolate) to an α,β-unsaturated system or a direct SN2 displacement of the halide.

Specifically, an N-protected β-iodo- or β-bromoalanine derivative can serve as the electrophilic partner. The reaction with an N- and carboxyl-protected L-cysteine, typically in the presence of a non-nucleophilic base, proceeds to form the desired thioether linkage. The stereochemistry of the starting materials is generally retained throughout the reaction. The choice of protecting groups is critical to ensure compatibility with the reaction conditions and to allow for subsequent selective deprotection. For the synthesis of Di-Fmoc-L-cystathionine, this would involve the reaction of Fmoc-L-cysteine with a suitably protected Fmoc-β-halo-α-aminobutyric acid derivative.

Recent advancements have highlighted the use of β-iodoalanine derivatives in the synthesis of lanthionine (B1674491), a close analogue of cystathionine, demonstrating the feasibility and efficiency of this approach for constructing thioether bridges in a stereocontrolled manner acs.org.

Aziridine (B145994) Ring-Opening Strategies for Thioether Amino Acid Precursors

The ring-opening of activated aziridines with sulfur nucleophiles is a well-established and stereospecific method for the synthesis of α-amino acids with β-substituents, making it a highly attractive route for the preparation of cystathionine precursors. The inherent strain of the three-membered ring facilitates nucleophilic attack, which typically occurs at the less substituted carbon with inversion of stereochemistry frontiersin.orgresearchgate.net.

For the synthesis of a cystathionine derivative, an N-protected aziridine-2-carboxylate, derived from L-serine or a related β-hydroxy-α-amino acid, can be reacted with a protected L-cysteine. The nucleophilic thiol of cysteine attacks one of the aziridine carbons, leading to the formation of the thioether bond. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the reaction conditions frontiersin.org. Lewis acids can be employed to activate the aziridine and enhance the rate and selectivity of the reaction nih.gov. This strategy offers a high degree of stereocontrol and is compatible with a range of protecting groups, including those used in Fmoc-based solid-phase peptide synthesis nih.gov.

Applications of Di Fmoc L Cystathionine in Complex Molecular System Construction

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis, favored for its mild deprotection conditions which are compatible with a wide range of sensitive and modified amino acids. nih.gov Di-Fmoc-L-cystathionine integrates seamlessly into this methodology, serving as a specialized diamino acid for creating non-natural peptide structures.

In SPPS, peptide chains are assembled in a stepwise manner on a solid resin support. mdpi.com this compound can be incorporated into a growing peptide chain like any other Fmoc-protected amino acid. The process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the this compound monomer using standard activation reagents. nih.govmdpi.com The use of orthogonally protected cystathionine (B15957) building blocks is crucial for this strategy. nih.gov One of the Fmoc groups of the incoming monomer reacts to form the new peptide bond, while the second Fmoc group remains, protecting the other amino function of the cystathionine moiety. This second Fmoc group can then be removed at a later, desired step to allow for further chain elongation or specific side-chain modifications, enabling the synthesis of branched or uniquely structured linear peptides.

A significant application of incorporating cystathionine into peptide chains is the formation of cyclic peptides and macrocycles. These structures often exhibit increased stability and constrained conformations, which can lead to enhanced biological activity. nih.gov Post-synthetic cyclization involves forming a bridge between two points in the linear peptide precursor after its assembly on the solid support is complete.

When this compound is used, the resulting thioether bridge is formed during the initial synthesis of the linear chain. Subsequent cyclization can then be achieved through other means, such as forming a lactam bridge (an amide bond between an amino group and a carboxylic acid group on amino acid side chains). Thioether-containing compstatin (B549462) analogues, for instance, have been produced through solid-phase synthesis utilizing orthogonally protected cystathionine building blocks followed by solid-supported peptide cyclization. nih.gov This approach allows for the creation of macrocycles with a stable, reduction-resistant thioether linkage already in place, which can then be further constrained by additional cyclization strategies. nih.govresearchgate.net

| Cyclization Strategy | Description | Key Feature of Cystathionine |

| Thioether Bridge Formation | Direct incorporation of this compound during SPPS creates a stable thioether linkage within the peptide backbone. | The thioether bond is chemically stable and resistant to reduction. nih.govnih.gov |

| Lactam Bridge Formation | Following the synthesis of a linear, cystathionine-containing peptide, a separate cyclization can be induced between side-chains of other amino acids (e.g., aspartic acid and diaminopropionic acid) to form an amide bond. nih.govscispace.com | Provides a stable scaffold upon which other cyclization chemistries can be performed. |

| Multi-Cyclic Structures | Combining a thioether bridge with other linkages like disulfide bonds or lactam bridges to create complex, multi-ring peptide structures. | The orthogonal nature of the Fmoc protecting groups allows for selective deprotection and reaction at different sites. |

The thioether linkage provided by cystathionine is a key component in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. By replacing labile disulfide bonds with stable thioether bridges, scientists can design peptide analogues with longer half-lives and greater resistance to in-vivo degradation. nih.gov

The synthesis of peptides with multiple thioether bridges, such as those found in lantibiotics, can be achieved using orthogonally protected lanthionine (B1674491) or cystathionine monomers. researchgate.net These complex structures often require a strategic combination of protecting groups to allow for the regioselective formation of each bridge. researchgate.netub.edu The use of this compound simplifies this process by pre-forming one of the thioether linkages during the linear assembly, reducing the number of post-synthetic modifications required. nih.gov

Engineering of Peptide and Protein Analogues with Enhanced Structural Integrity

A primary goal in peptide and protein engineering is to enhance the stability and robustness of these biomolecules for therapeutic and diagnostic applications. Disulfide bonds, while crucial for the native structure of many peptides, are susceptible to reduction in biological environments, leading to loss of activity. nih.gov

Replacing a disulfide bond (-S-S-) with a thioether bridge from cystathionine (-S-CH₂-) is a highly effective strategy for enhancing peptide stability. nih.gov This substitution is structurally conservative, replacing a single sulfur atom with a methylene (B1212753) group, which generally causes minimal disruption to the peptide's three-dimensional conformation and biological activity. nih.govresearchgate.net

Research on the therapeutic complement inhibitor compstatin demonstrated that replacing its native disulfide bond with a cystathionine thioether bridge resulted in analogues that largely maintained their target affinity and potent activity. nih.gov The key advantage is that the resulting thioether bond is stable against reducing agents, preventing the deactivation that can occur with disulfide-containing peptides. nih.govnih.gov This approach has also been successfully applied to other peptides, including α-conotoxins and insulin (B600854) analogues, yielding molecules with enhanced stability under reducing conditions. researchgate.netnih.gov

Cystathionine serves as a non-reducible isostere of cystine, the amino acid dimer that forms disulfide bonds. Isosteres are molecules or groups of atoms with similar size and shape, which can be substituted for one another without significantly altering the molecule's structure or function. The thioether bridge of cystathionine mimics the structural constraint imposed by a disulfide bond but is not susceptible to cleavage by biological reducing agents like glutathione. researchgate.netnih.gov

This property is particularly valuable for the development of therapeutic peptides that need to remain active in the reducing environment of the bloodstream or inside cells. For example, an insulin analogue was synthesized with an intra-chain cystathionine bridge replacing a disulfide bond, resulting in a molecule with significantly enhanced thermal stability and native binding affinity. researchgate.net This demonstrates the utility of this compound in designing next-generation protein analogues with improved shelf-life and in-vivo stability. researchgate.netacs.org

| Feature | Disulfide Bond (from Cystine) | Thioether Bridge (from Cystathionine) |

| Chemical Linkage | -S-S- | -S-CH₂- |

| Reductive Stability | Labile, easily cleaved by reducing agents. nih.gov | Stable, resistant to reduction. nih.govresearchgate.net |

| Structural Impact | Constrains peptide conformation. | Mimics the structural constraint of a disulfide bond with minimal perturbation. nih.gov |

| Synthetic Method | Oxidation of two cysteine residues. | Direct incorporation of a cystathionine building block like this compound. nih.gov |

| Application | Native peptide structures. | Engineered peptides with enhanced stability for therapeutic use. researchgate.netnih.gov |

Introduction of Conformational Constraints in Peptide Structures for Mechanistic Studies

The biological function of a peptide is intrinsically linked to its three-dimensional structure. However, short linear peptides are often highly flexible in solution, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. To overcome these limitations, synthetic strategies are employed to introduce conformational constraints, thereby rigidifying the peptide backbone and stabilizing a bioactive conformation. The incorporation of thioether bridges, such as the one inherent in L-cystathionine, is a powerful method to achieve this. rsc.orgresearchgate.net

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the site-specific insertion of a thioether linkage. This is analogous to the use of orthogonally protected lanthionine, a closely related thioether amino acid, which has been successfully used to create constrained peptides. researchgate.net The Fmoc groups on the two amino ends of the cystathionine monomer can be selectively deprotected to allow for chain elongation in two different directions, or for the formation of cyclic structures.

By replacing a disulfide bond with a more stable thioether bridge from cystathionine, researchers can create peptide analogues with enhanced resistance to reducing environments and enzymatic cleavage. This stability is crucial for mechanistic studies where the peptide's structure needs to be maintained over time to accurately probe its interaction with biological targets. For example, the cyclization of a γ-melanocyte-stimulating hormone (γ-MSH) analogue with a thioether bridge resulted in a peptide with preserved biological activity but significantly improved selectivity for its receptor and enhanced stability against proteolytic degradation. researchgate.net Such conformationally constrained peptides are invaluable tools for dissecting the molecular determinants of peptide-receptor interactions and for elucidating the structural basis of biological activity. The defined conformation helps in understanding which spatial arrangement of amino acid side chains is optimal for binding and signaling.

Furthermore, the thioether linkage provides a different geometric constraint compared to other cyclization strategies like lactam bridge formation. rsc.org This allows for the exploration of a wider range of conformational landscapes, which can be critical for fine-tuning the biological activity of a peptide. The ability to generate libraries of peptides with different thioether-based constraints facilitates the systematic study of structure-activity relationships. asm.org

Development of Bioconjugates and Chemoselective Probes

The unique chemical properties of this compound also lend themselves to the development of sophisticated tools for chemical biology research, including stable isotope-labeled probes and derivatized molecules for reporter group integration.

Synthesis of Stable Isotope-Labeled this compound for Mass Spectrometry and NMR Probes

Stable isotope labeling is a powerful technique for quantitative proteomics and for studying the metabolism and localization of molecules in biological systems. rsc.org The incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into this compound allows for its use as an internal standard in mass spectrometry (MS) or as a probe for nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org

The chemical synthesis of stable isotope-labeled amino acids is a well-established field, and methods exist for the precise incorporation of isotopes at specific atomic positions. rsc.org While specific protocols for the synthesis of isotope-labeled this compound are not extensively reported in publicly available literature, the general principles of amino acid synthesis would apply. This would likely involve starting with isotopically enriched precursors to L-cystathionine, followed by the introduction of the two Fmoc protecting groups. Commercial suppliers of stable isotope-labeled compounds offer a wide range of Fmoc-protected amino acids, indicating the feasibility of producing labeled this compound. nih.govacs.org

Once synthesized, these labeled analogues can be incorporated into peptides. In MS-based proteomics, a peptide containing a heavy-isotope-labeled cystathionine can be used as a "spike-in" standard to accurately quantify the corresponding unlabeled peptide in a complex biological sample. In NMR spectroscopy, the presence of an isotopic label, such as ¹³C or ¹⁵N, can provide a specific signal that can be used to probe the local environment of the cystathionine residue within a peptide or protein, offering insights into its structure and dynamics. uliege.be

Derivatization Strategies for Reporter Group Integration in Chemical Biology Research

Derivatization can be achieved by introducing a functional group that is orthogonal to the standard chemistries used in peptide synthesis. For example, a cystathionine analogue could be synthesized to contain an azide (B81097) or alkyne group. These functional groups can then be used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide variety of reporter molecules. This approach allows for the specific labeling of the peptide under mild, biocompatible conditions.

The integration of such derivatizable analogues of cystathionine into peptides opens up possibilities for creating chemoselective probes to study biological processes. For instance, a peptide containing a derivatized cystathionine could be used to pull down its binding partners from a cell lysate or to visualize its subcellular localization using fluorescence microscopy. The development of such probes is an active area of research aimed at providing more sophisticated tools to unravel the complexities of biological systems. acs.org

Construction of Peptidomimetics for Receptor Binding and Molecular Interaction Studies

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. This compound is a valuable building block in the construction of peptidomimetics due to the unique properties of its thioether linkage.

Modulation of Ligand-Receptor Interaction Through Thioether Linkage Insertion

The replacement of a labile disulfide bond with a stable thioether bridge is a key strategy in peptidomimetic design. The thioether linkage in cystathionine is not susceptible to reduction in the cellular environment, which significantly increases the in vivo half-life of the peptide. This enhanced stability is crucial for the development of therapeutic peptides.

By systematically replacing disulfide bonds with thioether linkages at different positions within a peptide, researchers can fine-tune the ligand-receptor interaction. This approach allows for the optimization of binding affinity and the development of highly selective agonists or antagonists for a given receptor.

Elucidation of Structure-Activity Relationships in Modified Peptides

Understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to rational drug design. The use of this compound to create conformationally constrained peptide analogues provides a powerful tool for SAR studies.

By synthesizing a series of peptides where the position and nature of the thioether constraint are varied, researchers can systematically probe the conformational requirements for receptor binding and activation. For instance, creating a library of cyclic peptides with different ring sizes, achieved by placing the cystathionine linkage between different amino acid residues, can reveal the optimal geometry for biological activity.

Academic Research on Enzyme Mechanisms Involving Cystathionine

Application of Synthetic Cystathionine (B15957) Analogues in Biocatalysis Research

Advanced Analytical and Spectroscopic Approaches in Di Fmoc L Cystathionine Research

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acids like Di-Fmoc-L-cystathionine. It is routinely used to assess the purity of the compound after synthesis and purification, and to separate it from closely related impurities. phenomenex.com Reversed-phase HPLC, utilizing C18 columns, is a common method where the separation is based on the hydrophobicity of the molecules. nih.gov The bulky, nonpolar Fmoc groups give the compound significant retention time on such columns.

The biological activity of peptides is critically dependent on the stereochemical purity of the constituent amino acids. For this compound, ensuring the L-configuration at both alpha-carbons is essential. The presence of diastereomers (L,L-, D,D-, L,D-, and D,L-cystathionine derivatives) can complicate synthesis and lead to peptides with incorrect conformations and diminished or altered biological function.

Chiral HPLC is the benchmark technique for resolving these stereoisomers. phenomenex.com This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the enantioseparation of N-Fmoc α-amino acids. phenomenex.com The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times. By using these specialized columns, it is possible to separate the desired this compound from its other stereoisomeric forms, allowing for precise quantification of its enantiomeric excess (ee). phenomenex.com

Accurate quantification of this compound is crucial for its use in stoichiometric calculations for peptide synthesis. HPLC method development for quantitative analysis focuses on achieving optimal separation, sensitivity, and reproducibility. nih.govscispace.com

A typical method involves pre-column derivatization, although in the case of this compound, the Fmoc groups themselves serve as excellent chromophores for UV detection (typically around 265 nm) and fluorophores for fluorescence detection (excitation ~260 nm, emission ~320 nm), providing high sensitivity. nih.govtjpr.org Fluorescence detection is often preferred due to its higher sensitivity and selectivity over UV detection. scispace.com

Method development includes the optimization of several parameters:

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. tjpr.org The gradient is programmed to increase the organic solvent concentration over time to elute the highly retained this compound.

Column: A reversed-phase C18 column is standard, with variations in particle size and column dimensions to balance resolution and analysis time. nih.gov

Flow Rate and Temperature: These are adjusted to optimize peak shape and resolution.

The method is then validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the data is reliable. scispace.comtjpr.org

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 3.5-5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate in Water | Aqueous component for polar interaction |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute hydrophobic compounds |

| Elution | Gradient | To effectively separate compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Detection | Fluorescence (Ex: 260 nm, Em: 320 nm) or UV (265 nm) | Sensitive detection of the Fmoc group |

| Injection Volume | 5-20 µL | Amount of sample introduced for analysis |

Table 1: Representative HPLC Method Parameters for this compound Analysis.

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a powerful technique that provides information on the molecular weight and structure of an analyte. nih.gov For this compound, MS is critical for confirming its identity and for monitoring the progress of its synthesis or its incorporation into a peptide chain.

Tandem mass spectrometry (MS/MS) is particularly valuable for unambiguous structural elucidation. nih.govnih.gov In an MS/MS experiment, the intact molecular ion of this compound is first selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation would be expected to show:

A neutral loss of the fluorenylmethoxy group (178 Da) or the entire Fmoc group (222 Da) from the precursor ion.

Cleavage at the thioether bond, which is a characteristic fragmentation pathway for sulfur-containing amino acids.

Fragmentation of the amino acid backbone, leading to specific immonium ions or other diagnostic product ions that confirm the cystathionine (B15957) structure. amanote.com

Analyzing these specific fragments allows researchers to piece together the structure of the original molecule, confirming the presence of both Fmoc groups and the correct cystathionine core. nih.gov

Nano-Particle Assisted Laser Desorption/Ionization (Nano-PALDI) is an advanced ionization technique used in mass spectrometry. iaea.org Unlike traditional Matrix-Assisted Laser Desorption/Ionization (MALDI), which can produce significant background noise in the low molecular weight range (<700 Da), Nano-PALDI uses inorganic nanoparticles as the energy-absorbing material. nih.govmdpi.com This results in a much cleaner spectrum in the low-mass region, making it highly suitable for the analysis of small molecules like this compound. nih.gov

The key advantages of Nano-PALDI for this application include:

Reduced Background: The absence of organic matrix peaks allows for clearer detection of the analyte and its fragments. nih.gov

High Sensitivity: Studies have shown that Nano-PALDI can offer higher sensitivity compared to MALDI for certain small molecules, enabling the detection of low-level impurities. nih.govnih.gov

Simple Sample Preparation: The sample is simply mixed with a suspension of nanoparticles and spotted onto the target plate.

This technique is particularly useful for quality control, where detecting small amounts of synthesis-related impurities or degradation products is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level structural and conformational information in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to provide a complete picture of the this compound molecule.

¹H NMR: A proton NMR spectrum provides a wealth of information. The aromatic protons of the two Fmoc groups would appear in the downfield region (typically 7.2-7.8 ppm). The protons on the cystathionine backbone, including the α-protons and the various methylene (B1212753) (CH₂) groups, would have distinct chemical shifts and coupling patterns that can be used to confirm the connectivity of the molecule.

¹³C NMR: A carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyls of the Fmoc groups and the carbons of the amino acid skeleton.

Spectroscopic Characterization of Synthetic Products and Intermediates

The synthesis of this compound requires careful monitoring of reaction progress and rigorous characterization of the final product and any isolated intermediates. A combination of mass spectrometry, NMR, and IR spectroscopy is typically employed.

The final product, this compound, is identified by its specific spectroscopic signature.

| Property | Data | Source |

| Molecular Formula | C₃₇H₃₄N₂O₈S | scbt.com |

| Molecular Weight | 666.74 g/mol | scbt.com |

Nuclear Magnetic Resonance (NMR):

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the two Fmoc groups (typically between 7.2 and 7.8 ppm), the protons of the Fmoc methylene and methine groups (around 4.2-4.5 ppm), and the distinct signals for the two amino acid backbones.

¹³C NMR: The carbon spectrum would confirm the presence of the correct number of carbon atoms and show characteristic peaks for the carbonyl carbons (acid and urethane), the aromatic carbons of the Fmoc groups, and the aliphatic carbons of the cystathionine core.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 667.7. Analysis of fragmentation patterns in MS/MS experiments can further confirm the structure by showing characteristic losses of the Fmoc groups or cleavage at the thioether bond. The parent L-cystathionine molecule typically shows a [M+H]⁺ ion at m/z 223. ufz.denih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorptions would include:

Strong C=O stretching vibrations for the carboxylic acid and urethane (B1682113) carbonyl groups (around 1700-1740 cm⁻¹).

N-H stretching for the urethane groups (around 3300 cm⁻¹).

C-H stretching for aromatic and aliphatic components.

Characterization of synthetic intermediates, such as mono-Fmoc-L-cystathionine or protected precursors, would proceed using the same techniques to verify each step of the synthetic pathway before proceeding to the next. nih.gov

Advanced Derivatization Chemistry for Enhanced Analytical Detection

The concept of derivatization is central to the analysis of this compound; however, in this case, the molecule is already "pre-derivatized" for analytical purposes. The two 9-fluorenylmethyloxycarbonyl (Fmoc) groups are not only protecting groups for synthesis but also powerful chromophores and fluorophores that significantly enhance the molecule's detectability. nih.govresearchgate.net

The Fmoc group possesses a strong ultraviolet (UV) absorbance, typically maximal around 265 nm. researchgate.netnih.gov This property is exploited in High-Performance Liquid Chromatography (HPLC) for purity analysis and quantification. By using an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), the elution of this compound from the column can be monitored with high sensitivity. This allows for the accurate determination of product purity by quantifying the area of the product peak relative to any impurity peaks. nih.govgoogle.com

Furthermore, the fluorenyl moiety is highly fluorescent. When analyzed with an HPLC system coupled to a fluorescence detector (FLD), the detection sensitivity can be increased by orders of magnitude compared to UV detection. Typical excitation and emission wavelengths for Fmoc-derivatives are around 260 nm and 310 nm, respectively. dss.go.thresearchgate.net This enhanced sensitivity is invaluable for detecting trace amounts of the compound.

Therefore, the inherent chemical nature of this compound, specifically the presence of the two Fmoc groups, serves as an advanced, built-in derivatization that facilitates highly sensitive analytical detection and quantification without the need for additional chemical modification steps. nih.govnih.gov

Theoretical and Computational Investigations of Di Fmoc L Cystathionine Systems

Molecular Modeling and Simulation of Peptide Analogues Containing Cystathionine (B15957) Bridges

The introduction of non-canonical amino acids such as L-cystathionine into peptide frameworks provides a method for creating new therapeutic molecules and research instruments. The thioether bridge characteristic of cystathionine imposes distinct conformational limitations when compared to classic disulfide bonds, thereby affecting the peptide's three-dimensional structure and its biological functions. Computational approaches are essential for examining the conformational possibilities of these altered peptides. diva-portal.org

Conformational Analysis and Energy Minimization Studies

To understand the structural inclinations of Di-Fmoc-L-cystathionine and its peptide analogues, a thorough conformational analysis is essential. Energy minimization studies, which frequently use force fields like AMBER, help pinpoint the most stable, low-energy conformations. nih.gov These investigations show that the thioether linkage in peptides containing cystathionine provides a different kind of flexibility than the more rigid disulfide bond. diva-portal.org The peptide's shape is primarily determined by the preferred dihedral angles around the C-S-C bond and the general backbone structure.

For instance, molecular dynamics simulations can be employed to investigate the range of conformations that a cystathionine-bridged peptide can adopt. These simulations can illustrate the peptide's dynamic characteristics, demonstrating how it explores various conformations over time. The outcomes can be grouped to recognize the most prevalent conformational families.

Table 1: Comparative Properties of Peptide Bridges

| Parameter | Cystathionine (Thioether) | Lanthionine (B1674491) (Thioether) | Cystine (Disulfide) |

| Bridge Composition | C-S-C | C-S-C | C-S-S-C |

| Typical Bond Length (Å) | ~1.8 | ~1.8 | ~2.04 |

| **Typical C-S-C/C-S-S Angle (°) | |||

| ~100-105 | ~100-105 | ~104 | |

| Relative Flexibility | More flexible | More flexible | More rigid |

| Susceptibility to Reduction | Stable | Stable | Reducible |

In Silico Mutagenesis Techniques for Structure-Function Prediction

In silico mutagenesis is a potent computational method for forecasting how particular amino acid substitutions, like the insertion of cystathionine, will alter a peptide's or protein's structure and function. biorxiv.org By computationally substituting a native amino acid with this compound, scientists can model the subsequent structural changes and anticipate their effects on binding affinity, stability, or enzymatic activity. nih.gov

These predictive models can inform the logical design of peptide analogues with superior characteristics. For example, substituting a disulfide bridge with a cystathionine bridge can result in heightened stability against reducing agents, a valuable quality for therapeutic peptides. diva-portal.org Computational tools can foresee whether such a replacement is sterically possible and what the probable conformational effects will be. These studies frequently involve calculating the alteration in the free energy of folding or binding that occurs after the "mutation." nih.gov

Quantum Chemical Calculations on Thioether Bond Stability and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), offer a comprehensive view of the thioether bond's electronic structure in this compound. researchgate.net These computations can clarify the bond's inherent stability and its reactivity to different chemical changes.

Key discoveries from these calculations feature:

Bond Dissociation Energy (BDE): Quantum chemical calculations can accurately forecast the energy needed to break the C-S bonds in the thioether bridge. This data is vital for comprehending the stability of peptides containing cystathionine under varied chemical circumstances.

Electron Density Distribution: An examination of the electron density indicates the thioether bond's polarity and pinpoints areas prone to nucleophilic or electrophilic assault. The sulfur atom, with its lone electron pairs, is frequently a site of oxidation.

Reaction Mechanisms: These calculations can simulate the transition states and reaction routes for processes like the oxidation of the thioether to a sulfoxide (B87167) or sulfone. This is especially pertinent for understanding potential metabolic pathways or degradation mechanisms of peptides containing cystathionine.

Table 2: Calculated Properties of a Model Thioether Bond

| Property | Representative Value | Computational Method | Significance |

| C-S Bond Dissociation Energy | ~70-80 kcal/mol | DFT (e.g., B3LYP/6-31G*) | Indicates high bond stability under normal conditions. |

| Mulliken Charge on Sulfur | Varies based on chemical environment | DFT | Reveals the electrophilic/nucleophilic character of the sulfur atom. |

| HOMO-LUMO Gap | Varies | DFT | A smaller gap suggests higher reactivity. |

Docking Studies of Cystathionine-Containing Ligands with Biological Targets

Molecular docking is a computational method used to forecast the favored orientation of a ligand when it binds to a receptor or enzyme. researchgate.netnih.gov For peptides that include this compound, docking studies can offer significant understanding of their potential biological activity by pinpointing feasible binding modes and approximating the binding affinity. nih.govmdpi.com

The procedure entails:

Preparation of the Receptor and Ligand: This step involves creating a 3D model of the target protein (often sourced from the Protein Data Bank) and the peptide containing cystathionine. nih.gov

Sampling of Ligand Conformations and Orientations: The docking algorithm investigates numerous potential binding arrangements within the receptor's active site.

Scoring and Ranking: A scoring function is applied to approximate the binding free energy for each arrangement, enabling them to be ranked.

Docking studies can uncover crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the cystathionine-containing ligand and its intended target. The distinct geometry of the thioether bridge can permit the peptide to assume conformations that are inaccessible to peptides with other kinds of cross-links, possibly resulting in new binding modes and enhanced selectivity.

Predictive Algorithms for Peptide Folding and Assembly with Modified Amino Acids

A significant hurdle in biochemistry is the "protein folding problem," which is further complicated by the inclusion of non-proteinogenic amino acids like cystathionine. To address this, predictive algorithms for peptide folding and assembly are in development. mdpi.com

These algorithms frequently merge principles from physics-based force fields with knowledge-based data from established protein structures. For peptides with altered amino acids, unique parameters for the non-standard residue must be created and integrated into the algorithm. nih.gov

Key methods include:

Template-Based Modeling (Homology Modeling): If a peptide with a similar structure is known, its structure can serve as a template for modeling the cystathionine-containing counterpart.

De Novo (Ab Initio) Folding: For peptides lacking known structural equivalents, these methods aim to predict the structure solely from the amino acid sequence. univ-paris-diderot.fr This is a computationally demanding process.

Molecular Dynamics Simulations: As previously noted, these simulations can be utilized to refine anticipated structures and to investigate the dynamics of peptide folding and assembly. nih.gov

The creation of precise predictive algorithms is essential for the logical design of self-assembling peptide nanomaterials and for understanding how the integration of this compound can be used to direct the folding and assembly of peptides into specific structures. nih.govresearchgate.net

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes for Stereochemically Defined Di-Fmoc-L-Cystathionine

The precise stereochemical control during the synthesis of this compound is paramount, as the stereochemistry of the final peptide dictates its three-dimensional structure and, consequently, its biological function. Current synthetic approaches often face challenges in achieving high stereoselectivity, leading to diastereomeric mixtures that are difficult to separate and can complicate the interpretation of biological data.

Future research in this area should focus on the development of novel, highly stereoselective synthetic routes. This includes the exploration of substrate-controlled and reagent-controlled strategies to direct the formation of the desired stereoisomers. For instance, the use of chiral auxiliaries or catalysts in the key bond-forming steps could significantly improve stereochemical outcomes. mdpi.com Asymmetric alkylation reactions, a cornerstone in the synthesis of non-canonical amino acids, could be further optimized for the specific case of cystathionine (B15957) derivatives. lsu.edu

A particularly promising avenue is the development of chemoenzymatic methods. The use of enzymes, known for their exquisite stereo- and regioselectivity, could offer a more efficient and environmentally benign alternative to purely chemical syntheses. Lantibiotic enzymes, for example, are involved in the natural biosynthesis of lanthionine-containing peptides and could potentially be engineered to produce stereochemically pure cystathionine precursors. researchgate.net

Moreover, the development of robust analytical methods to accurately determine the stereochemical purity of this compound and its derivatives is crucial. Advanced chromatographic and spectroscopic techniques will be essential to validate the success of new synthetic strategies.

Exploration of this compound in the Synthesis of Multi-Branched Peptides and Macrocycles

The unique structure of this compound, with its two Fmoc-protected amino groups, makes it an ideal candidate for the synthesis of complex peptide architectures, including multi-branched peptides and macrocycles. The orthogonal nature of the Fmoc protecting group, which can be removed under mild basic conditions without affecting acid-labile side-chain protecting groups, is central to this application. nih.govnih.gov

Future research should systematically explore the incorporation of this compound into strategies for creating multi-branched peptide scaffolds. By selectively deprotecting one of the Fmoc groups, a linear peptide chain can be extended, followed by the deprotection of the second Fmoc group to initiate the growth of another peptide chain, leading to a branched structure. This approach could be used to generate novel peptide-based dendrimers or to mimic complex protein-protein interaction sites. acs.org

In the realm of macrocyclic peptides, this compound can be utilized to form thioether-bridged cyclic structures. On-resin cyclization strategies, which take advantage of the pseudo-dilution effect to favor intramolecular reactions, are particularly attractive for this purpose. mdpi.comscg.chrsc.org Research should focus on optimizing the conditions for on-resin cyclization using this compound to minimize side reactions and improve yields. The resulting thioether bridge offers greater chemical stability compared to disulfide bonds, making it advantageous for the development of therapeutic peptides with improved in vivo half-lives. nih.gov

The exploration of different ring sizes and compositions in these macrocycles will be crucial to understanding the structure-activity relationships of these constrained peptides. nih.gov The combination of branching and macrocyclization using this compound could lead to the creation of highly novel and potent peptide-based drugs and research tools.

| Peptide Architecture | Potential Application of this compound | Key Research Focus |

| Multi-Branched Peptides | Creation of branching points for dendrimeric structures or multivalent ligands. | Optimization of selective Fmoc deprotection and subsequent peptide elongation. |

| Macrocyclic Peptides | Formation of stable thioether bridges for conformational constraint. | Development of efficient on-resin and in-solution cyclization protocols. |

| Bicyclic Peptides | Generation of complex, overlapping ring structures for enhanced target affinity and specificity. | Investigation of orthogonal protection strategies in combination with this compound. |

Integration of this compound into Automated High-Throughput Synthesis Platforms

The advancement of drug discovery and materials science increasingly relies on the rapid synthesis and screening of large peptide libraries. Automated solid-phase peptide synthesis (SPPS) has become an indispensable tool in this endeavor, offering speed, efficiency, and reproducibility. mdpi.comscg.ch The integration of this compound into these automated platforms presents a significant opportunity to accelerate the exploration of thioether-bridged peptides.

A key challenge to address is the optimization of coupling and deprotection protocols for this compound within the context of automated synthesis. The steric hindrance and potential for side reactions associated with this non-standard amino acid may require adjustments to standard automated SPPS cycles. Microwave-assisted SPPS, which can enhance reaction rates and improve the synthesis of difficult sequences, should be investigated as a means to efficiently incorporate this compound. nih.gov

The development of high-throughput methods for the synthesis of cyclic and branched peptides using this compound is another critical research direction. researchgate.netnih.govresearchgate.net This would involve adapting existing automated platforms to handle the specific requirements of on-resin cyclization and branching reactions. The successful automation of these processes would enable the generation of large, diverse libraries of thioether-constrained peptides for screening against a wide range of biological targets.

Furthermore, the compatibility of this compound with various resins, linkers, and cleavage cocktails commonly used in automated SPPS needs to be thoroughly evaluated to ensure high purity and yield of the final peptide products.

| Automated Synthesis Aspect | Challenge/Opportunity for this compound | Future Research Direction |

| Coupling Efficiency | Potential for incomplete coupling due to steric hindrance. | Optimization of coupling reagents, reaction times, and use of microwave assistance. |

| Fmoc Deprotection | Ensuring complete removal of both Fmoc groups without side reactions. | Fine-tuning of piperidine (B6355638) concentration and deprotection times in automated cycles. |

| High-Throughput Cyclization | Adapting on-resin cyclization protocols for automated platforms. | Development of automated cleavage and cyclization workflows. |

| Library Generation | Enabling the rapid synthesis of diverse thioether-bridged peptide libraries. | Integration into combinatorial synthesis and screening platforms. |

Advanced Research into the Bioconjugation and Biological Application of Cystathionine-Modified Peptides as Molecular Probes

Peptides containing the stable thioether linkage provided by cystathionine are excellent candidates for development as molecular probes for studying biological processes. Their enhanced proteolytic resistance compared to their linear or disulfide-bridged counterparts makes them more suitable for in vivo applications. researchgate.net

Future research should focus on developing versatile bioconjugation strategies for peptides synthesized with this compound. After synthesis and deprotection, the remaining functional groups on the peptide, such as the N-terminus, C-terminus, or the side chains of other amino acids, can be selectively modified with reporter molecules like fluorophores, biotin, or radioactive isotopes. rsc.orgnih.govnih.gov The development of orthogonal bioconjugation methods that are compatible with the thioether bridge is crucial. nih.govresearchgate.net

The application of these labeled cystathionine-containing peptides as molecular probes for fluorescence microscopy, flow cytometry, and in vivo imaging is a promising area of investigation. nih.govnih.gov For example, fluorescently labeled thioether-bridged peptides could be used to track the localization and dynamics of their target receptors on the cell surface or within intracellular compartments. nih.gov The enhanced stability of these probes would likely lead to improved signal-to-noise ratios and allow for longer-term imaging studies.

Furthermore, the development of cystathionine-containing peptides as affinity-based probes for target identification and validation is another exciting prospect. By immobilizing these peptides on a solid support, they can be used to pull down their binding partners from complex biological mixtures, aiding in the discovery of new drug targets.

Computational Design of Advanced Peptide Scaffolds Incorporating Thioether Bridges

Computational modeling and simulation have become powerful tools in peptide design, enabling the prediction of peptide structure, dynamics, and binding affinity. mdpi.comscg.chnih.gov The application of these in silico methods to peptides incorporating thioether bridges from cystathionine holds significant promise for the rational design of novel peptide-based therapeutics and biomaterials.

Future research should focus on the development and refinement of force fields and simulation protocols specifically for thioether-bridged peptides. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of these constrained peptides, providing insights into how the thioether bridge influences their three-dimensional structure and flexibility. lsu.edunih.govnih.gov This understanding is critical for designing peptides with pre-organized conformations that are optimal for binding to a specific biological target. nih.gov

Computational approaches can also be used to design novel peptide scaffolds with tailored properties. For example, virtual screening of large libraries of thioether-bridged peptides could be used to identify potential binders for a given protein target. nih.govnih.gov De novo design algorithms could be employed to create entirely new peptide sequences with desired structural and functional characteristics. nih.gov

The integration of computational design with experimental synthesis and testing will create a powerful feedback loop for the optimization of cystathionine-containing peptides. In silico predictions can guide synthetic efforts, while experimental results can be used to validate and improve the computational models. This synergistic approach will accelerate the discovery and development of advanced peptide scaffolds with a wide range of applications.

Q & A

Q. How to address peer review critiques of this compound’s proposed mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.